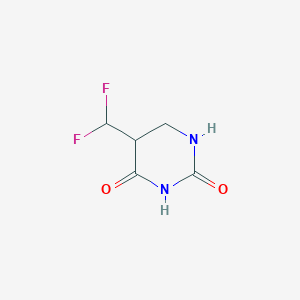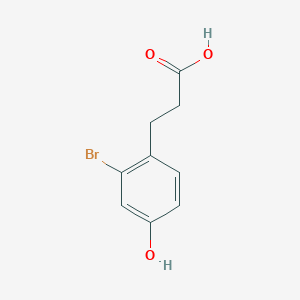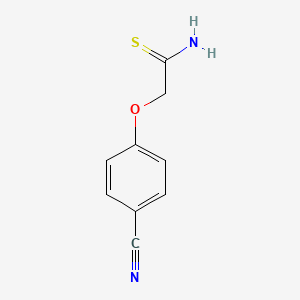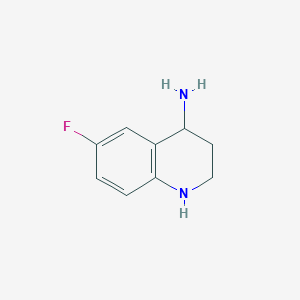
3-(2,4-Dihydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dihydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a dihydroxyphenyl group and a methoxy group attached to a hexahydrochromenone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dihydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps. One common method starts with the preparation of the chromenone core, followed by the introduction of the dihydroxyphenyl and methoxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dihydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group can lead to the formation of quinones, while reduction of the carbonyl group can yield alcohols.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dihydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dihydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets. The dihydroxyphenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,4-Dihydroxyphenyl)-propionic acid: Known for its tyrosinase inhibition activity.
2-(2,4-Dihydroxyphenyl)-4,6-bis-(2,4-dimethylphenyl)-s-triazine: Used in various industrial applications.
1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: Found in medicinal plants and known for its biological activity.
Uniqueness
What sets 3-(2,4-Dihydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one apart is its unique combination of functional groups and its hexahydrochromenone core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H18O5 |
|---|---|
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
3-(2,4-dihydroxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C16H18O5/c1-20-10-3-5-12-15(7-10)21-8-13(16(12)19)11-4-2-9(17)6-14(11)18/h2,4,6,8,10,12,15,17-18H,3,5,7H2,1H3 |
InChI-Schlüssel |
GIXFUDKDTWDGKY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCC2C(C1)OC=C(C2=O)C3=C(C=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B12328116.png)

![Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate](/img/structure/B12328132.png)



![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12328149.png)
![Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-](/img/structure/B12328164.png)


![Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride](/img/structure/B12328182.png)
![ethyl 2-[(3Z)-thiolan-3-ylidene]acetate](/img/structure/B12328185.png)


